molecular formula C17H19ClN4O2 B2835361 1-(4-chlorobenzyl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 2034564-22-0

1-(4-chlorobenzyl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No. B2835361
CAS RN: 2034564-22-0
M. Wt: 346.82
InChI Key: GAGJNYWGLMWDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CCPU, and it has been found to have a number of interesting properties that make it useful for a variety of different research applications.

Scientific Research Applications

Antibacterial and Antimicrobial Applications Research into novel heterocyclic compounds containing sulfonamido moieties, including structures similar to the specified urea derivative, has shown potential for use as antibacterial agents. These compounds demonstrate significant antibacterial activity, highlighting their potential in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Antidiabetic Activity Studies on novel benzenesulfonyl-urea derivatives, which share a structural resemblance to the specified compound, have uncovered promising blood glucose-lowering activities. This research indicates the potential of these compounds as lead candidates for developing new antidiabetic drugs, offering insights into their application in diabetes management (Ahmad et al., 2009).

Antioxidant Properties The synthesis and evaluation of derivatives containing urea groups have been explored for their antioxidant activities. Such studies provide a foundation for understanding how structural variations influence antioxidant capabilities, which is crucial for developing compounds to mitigate oxidative stress-related conditions (George et al., 2010).

Corrosion Inhibition Research into 1,3,5-triazinyl urea derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant for industries seeking to protect infrastructure and equipment from corrosion, emphasizing the compound's versatility beyond pharmaceutical uses (Mistry et al., 2011).

Anticonvulsant Activity The synthesis and pharmacological testing of 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives have revealed significant anticonvulsant activities. These findings highlight the therapeutic potential of such compounds in treating convulsive disorders, contributing to the development of new anticonvulsant medications (Thakur et al., 2017).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-14-5-1-12(2-6-14)11-20-17(24)19-9-10-22-16(23)8-7-15(21-22)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGJNYWGLMWDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea

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